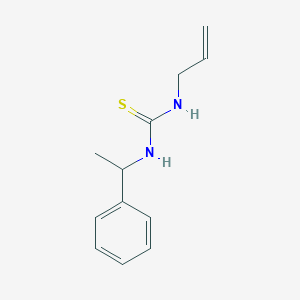![molecular formula C22H19ClN2O4S B12469294 2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12469294.png)
2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the 2-chlorophenyl and 4-(3,5-dimethylisoxazol-4-yl)benzoyl groups. Common reagents used in these reactions include thionyl chloride, benzoyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
(2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or isoxazole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolidine chemistry and developing new synthetic methodologies.
Biology
Biologically, thiazolidine derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Research on this specific compound may focus on its interactions with biological targets and its efficacy in various biological assays.
Medicine
In medicine, compounds like (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid are explored for their therapeutic potential. This could include studies on their ability to modulate specific biochemical pathways, their pharmacokinetics, and their safety profiles.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical structure could be leveraged to create products with specific desired properties.
作用機序
The mechanism of action of (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds to (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid include other thiazolidine derivatives with different substituents. Examples include:
- (2R,4R)-2-(2-chlorophenyl)-3-(4-methylbenzoyl)thiazolidine-4-carboxylic acid
- (2R,4R)-2-(2-bromophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid
Uniqueness
The uniqueness of (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H19ClN2O4S |
|---|---|
分子量 |
442.9 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28) |
InChIキー |
RZAMDGBOOPJHJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B12469212.png)
![5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B12469220.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12469222.png)



![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469247.png)
![N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469257.png)

![(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12469277.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469281.png)
![4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12469285.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12469286.png)
![N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12469287.png)
